6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the 6-position enhances its chemical stability and biological activity, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The primary targets of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It inhibits the activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members .
Biochemical Pathways
The activation of FGFRs triggers downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to FGFR signaling can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is also mentioned that the compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been reported to have potent activities against FGFR1, 2, and 3 . It interacts with these fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed over time in laboratory settings. For instance, it has been shown to significantly reduce the migration and invasion abilities of 4T1 cells after treatment for 24 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the desired pyrrolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one enhances its stability and biological activity compared to its non-fluorinated counterparts. This makes it a more potent and selective inhibitor of specific molecular targets, providing a distinct advantage in drug development .
Properties
IUPAC Name |
6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZNXQFEMDUYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.